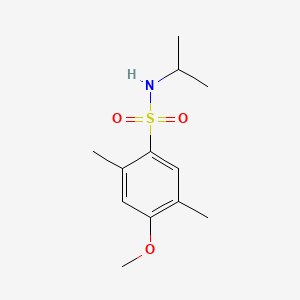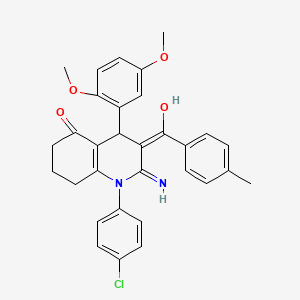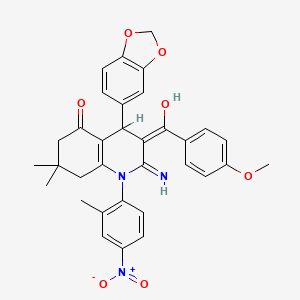![molecular formula C19H14Cl2N2O5 B13378617 2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B13378617.png)
2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzylidene group, a pyrazole ring, and multiple functional groups such as chloro, hydroxy, and methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro groups can produce various substituted derivatives.
科学的研究の応用
2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other benzylidene derivatives, pyrazole-containing molecules, and compounds with chloro, hydroxy, and methoxy functional groups.
Uniqueness
What sets 2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C19H14Cl2N2O5 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
2-chloro-5-[(4E)-4-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H14Cl2N2O5/c1-9-12(5-10-6-17(28-2)16(24)8-15(10)21)18(25)23(22-9)11-3-4-14(20)13(7-11)19(26)27/h3-8,24H,1-2H3,(H,26,27)/b12-5+ |
InChIキー |
CPWPVQVDWMNWTB-LFYBBSHMSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Cl)O)OC)C3=CC(=C(C=C3)Cl)C(=O)O |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Cl)O)OC)C3=CC(=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378537.png)

![(5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378552.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B13378567.png)
![(5E)-2-(5-chloro-2-methylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378572.png)
![2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B13378575.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)
![2-(4-bromophenyl)-4-{[(1-{4-nitrophenyl}-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13378600.png)

![(5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378603.png)
![4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
![Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
